molecular formula C17H14BrFN2O3S2 B2912938 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941950-64-7

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2912938
CAS No.: 941950-64-7
M. Wt: 457.33
InChI Key: QUVOUCWDCZLZLU-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position, a fluorobenzenesulfonyl group, and a butanamide linker. This compound is structurally characterized by its halogenated aromatic systems (Br, F) and sulfonamide functionality, which are common motifs in medicinal chemistry for modulating bioactivity and pharmacokinetics. The benzothiazole moiety is known for its role in DNA intercalation and kinase inhibition, while the fluorobenzenesulfonyl group enhances metabolic stability and target binding .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOUCWDCZLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and brominating it to introduce the bromine atom.

    Sulfonylation: Reacting the intermediate with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Amidation: Finally, coupling the sulfonylated intermediate with butanoyl chloride to form the butanamide chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzothiazole ring.

    Reduction: Reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine or fluorine positions.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzothiazole derivatives.

    Medicine: Potential use as a lead compound in drug discovery for diseases where benzothiazole derivatives show activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on sulfonamide, benzothiazole, and butanamide frameworks. Key differences arise in substitution patterns, electronic effects, and biological activities. Below is a detailed analysis:

Structural Analogues from Sulfonamide-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonylphenyl and halogenated aryl groups .

  • Fluorine (F): Electron-withdrawing effects stabilize the sulfonyl group, increasing resistance to enzymatic degradation .
  • Spectral Data :
    • IR spectra show νC=S at 1247–1255 cm⁻¹ for triazole-thiones, similar to the sulfonyl C-S vibrations in the target compound (~1250 cm⁻¹) .
    • Absence of νC=O (1663–1682 cm⁻¹) in tautomeric triazoles contrasts with the butanamide’s carbonyl stretch (~1680 cm⁻¹), highlighting functional group differences .

Butanamide Derivatives in Patent Literature

The patent WO 2020/245665 describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide as a CTPS1 inhibitor for proliferative diseases .

  • Structural Divergence :
    • Core Heterocycles : The patent compound uses pyridine and pyrimidine instead of benzothiazole, altering π-π stacking interactions.
    • Sulfonamide Placement : Cyclopropanesulfonamido vs. fluorobenzenesulfonyl groups modify steric and electronic profiles.
  • Biological Relevance :
    • The target compound’s bromobenzothiazole may confer stronger DNA-binding activity, whereas the patent compound’s pyrimidine-pyridine system targets enzymatic pathways .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Triazole-Thione (X = Br) Patent Butanamide
Molecular Weight ~450 g/mol ~430 g/mol ~480 g/mol
Halogen Substituents 6-Br (benzothiazole), 4-F (sulfonyl) 4-Br (sulfonylphenyl) 5-Cl (pyridine)
Key Functional Groups Benzothiazole, sulfonyl, butanamide Triazole, sulfonyl, thione Pyridine, pyrimidine, cyclopropane
Biological Target (Hypothesized) DNA intercalation, kinase inhibition Antifungal/antimicrobial activity CTPS1 inhibition (antiproliferative)

Research Findings and Implications

  • Activity Trends : Bromine substitution in benzothiazoles correlates with enhanced cytotoxicity in cancer cell lines, as observed in brominated triazole-thiones .
  • Tautomerism : Unlike triazole-thiones, the target compound’s rigid benzothiazole core prevents tautomeric shifts, ensuring consistent binding modes .
  • Crystallographic Validation : Structural determination likely employs SHELX software, a standard in small-molecule crystallography .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound characterized by its unique structural features, which contribute to its biological activity. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features a bromobenzo[d]thiazole moiety and a fluorophenylsulfonyl group. Its IUPAC name is this compound, with the molecular formula C17H14BrFN2O3SC_{17}H_{14}BrFN_2O_3S. The presence of these functional groups endows the compound with distinct electronic and steric properties, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bromobenzo[d]thiazole Core : This is achieved by reacting 4-bromoaniline with carbon disulfide and an oxidizing agent.
  • Sulfonylation : The introduction of the fluorophenylsulfonyl group is performed using a sulfonyl chloride reagent.
  • Amide Bond Formation : The final step involves coupling the bromobenzo[d]thiazole core with the fluorophenylsulfonyl group using a coupling reagent like EDCI in the presence of a base.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and receptors. The following sections summarize key findings:

The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways.
  • Disruption of Protein-Protein Interactions : It may interfere with interactions crucial for cellular function.
  • Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

StudyFindings
Demonstrated enzyme inhibition in vitro, indicating potential therapeutic applications in cancer treatment.
Explored structural analogs, revealing that modifications to the benzothiazole moiety can enhance biological activity.
Conducted crystallographic studies showing the binding affinity to target proteins, supporting its role as a lead compound for drug development.

Case Studies

  • In Vitro Studies : In a study examining its effects on cancer cell lines, this compound exhibited significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the sulfonamide group can significantly influence the compound's potency and selectivity towards specific biological targets.

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